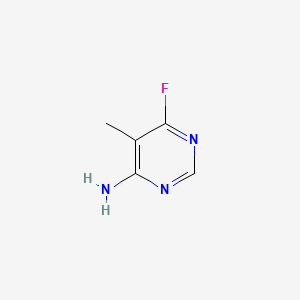

6-Fluoro-5-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXNNBPRBIMCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659347 | |

| Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18260-69-0 | |

| Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-5-methylpyrimidin-4-amine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core decorated with a fluorine atom, a methyl group, and an amine, makes it a valuable scaffold for the development of novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl and amino groups provide points for further chemical modification to modulate biological activity. This guide provides a comprehensive overview of a viable synthetic pathway for 6-Fluoro-5-methylpyrimidin-4-amine, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of key intermediates.

Proposed Synthetic Pathway: A Strategic Approach

A robust and efficient synthesis of 6-Fluoro-5-methylpyrimidin-4-amine can be achieved through a multi-step sequence starting from readily available precursors. The chosen strategy prioritizes regioselectivity and high yields, focusing on the construction of the pyrimidine ring followed by systematic functionalization. The proposed pathway involves three key transformations:

-

Pyrimidine Ring Formation: Synthesis of the core heterocyclic structure, 6-fluoro-5-methylpyrimidin-4(3H)-one, through a condensation reaction.

-

Chlorination: Conversion of the pyrimidinone to the more reactive 4-chloro-6-fluoro-5-methylpyrimidine intermediate.

-

Amination: Nucleophilic aromatic substitution to introduce the final amino group at the C4 position.

This strategic sequence allows for the controlled introduction of the desired functional groups, minimizing the formation of isomeric impurities and simplifying purification processes.

Figure 1: Proposed three-step synthesis pathway for 6-Fluoro-5-methylpyrimidin-4-amine.

Part 1: Synthesis of 6-Fluoro-5-methylpyrimidin-4(3H)-one

The initial and crucial step is the construction of the pyrimidine core. This is achieved through a cyclocondensation reaction between a β-ketoester, ethyl 2-fluoro-3-oxobutanoate, and formamide, which serves as the source of two nitrogen atoms and one carbon atom of the pyrimidine ring.

Causality Behind Experimental Choices

The choice of a β-ketoester is pivotal as its structure dictates the substitution pattern of the resulting pyrimidine. In this case, ethyl 2-fluoro-3-oxobutanoate provides the necessary carbon backbone, including the fluorine and the precursor to the methyl group. Formamide is an inexpensive and readily available reagent that efficiently participates in the ring-closing reaction under basic conditions. Sodium methoxide is employed as a strong base to deprotonate the active methylene group of the β-ketoester, initiating the condensation cascade.

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the base-catalyzed condensation of the β-ketoester and formamide. The mechanism involves the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidinone ring system.

Experimental Protocol

Materials:

-

Ethyl 2-fluoro-3-oxobutanoate

-

Formamide

-

Sodium methoxide (30% solution in methanol)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

Procedure:

-

To a solution of sodium methoxide (1.2 equivalents) in methanol, add formamide (2.0 equivalents).

-

Heat the mixture to reflux.

-

Slowly add ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 5-6 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-5-methylpyrimidin-4(3H)-one.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| Ethyl 2-fluoro-3-oxobutanoate | C6H9FO3 | 148.13 | - |

| 6-Fluoro-5-methylpyrimidin-4(3H)-one | C5H5FN2O | 128.11 | ¹H NMR, ¹³C NMR, MS |

Part 2: Synthesis of 4-Chloro-6-fluoro-5-methylpyrimidine

The second step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group. This transformation is essential as the chloro group is a much better leaving group than the hydroxyl group, facilitating the subsequent amination step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.

Causality Behind Experimental Choices

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, widely used for the conversion of heteroaromatic ketones and amides to their corresponding chloro derivatives. The reaction is typically performed at elevated temperatures to ensure complete conversion.

Reaction Mechanism

The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate by the reaction of the pyrimidinone's hydroxyl group with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the chloropyrimidine.

Experimental Protocol

Materials:

-

6-Fluoro-5-methylpyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Ice-water

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-5-methylpyrimidin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (3-5 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-fluoro-5-methylpyrimidine.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 4-Chloro-6-fluoro-5-methylpyrimidine | C5H4ClFN2 | 146.55 | ¹H NMR, ¹³C NMR, MS |

Part 3: Synthesis of 6-Fluoro-5-methylpyrimidin-4-amine

The final step is the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative fluorine and chloro substituents, makes it susceptible to nucleophilic attack.

Causality Behind Experimental Choices

Ammonia, either as an aqueous solution or as a gas dissolved in a suitable solvent, serves as the nucleophile. The reaction is typically carried out in a sealed vessel at elevated temperatures to increase the reaction rate. The choice of solvent can influence the solubility of the reactants and the reaction temperature.

Reaction Mechanism

The SNA_r_ mechanism involves the attack of the nucleophile (ammonia) on the electron-deficient carbon atom bearing the leaving group (chloride). This proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the final aminated product. The substitution occurs preferentially at the C4 position over the C6 position due to the electronic effects of the ring nitrogens.

"6-Fluoro-5-methylpyrimidin-4-amine" CAS number and properties

An In-depth Technical Guide to 6-Fluoro-5-methylpyrimidin-4-amine (CAS: 18260-69-0)

Introduction

6-Fluoro-5-methylpyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to life itself, forming the building blocks of DNA and RNA.[1] In synthetic chemistry, its structural motifs—a reactive aminopyrimidine core, a strategically placed methyl group, and an electron-withdrawing fluorine atom—make it a highly valuable and versatile building block. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in modern drug design.

This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the properties, synthesis, applications, and handling of 6-Fluoro-5-methylpyrimidin-4-amine. We will explore its role as a key intermediate, particularly in the synthesis of kinase inhibitors, and provide field-proven insights into its practical use.

Core Compound Identification and Properties

The fundamental identity and key physical constants of 6-Fluoro-5-methylpyrimidin-4-amine are summarized below. This data is essential for accurate experimental design, reaction stoichiometry, and material management.

| Identifier | Value | Source |

| CAS Number | 18260-69-0 | [2] |

| Molecular Formula | C₅H₆FN₃ | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Canonical SMILES | CC1=C(N=CN=C1F)N | N/A |

| InChI Key | VYADLELCFPIRRE-UHFFFAOYSA-N | [3] |

Physicochemical Characteristics and Storage

The physical state and stability of a compound are critical for its handling and application. The table below outlines these characteristics.

| Property | Description | Source |

| Appearance | Solid (Form may vary by supplier) | [3] |

| Purity | Typically available at ≥95% | [3] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [2] |

| Solubility | Data not widely published; expected to be soluble in polar organic solvents like DMSO and methanol. | N/A |

| Stability | Stable under recommended storage conditions. | [4] |

The causality behind the specified storage conditions—refrigeration, darkness, and an inert atmosphere—is to prevent degradation. Aminopyrimidines can be susceptible to oxidation and light-induced decomposition over time. An inert atmosphere (e.g., argon or nitrogen) displaces oxygen, mitigating oxidative pathways, while low temperatures slow down the kinetics of any potential degradation reactions.

Synthesis and Chemical Reactivity

Synthetic Strategy

While a specific, peer-reviewed synthesis for 6-Fluoro-5-methylpyrimidin-4-amine is not detailed in the provided search results, a plausible and common synthetic route can be inferred from established pyrimidine chemistry. The most logical approach involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor.

The general principle involves reacting a more reactive halogen (typically chlorine) with an amine source while leaving the less reactive fluorine atom intact. A common precursor for such a synthesis would be 4,6-dichloro-5-methylpyrimidine, which would first undergo fluorination followed by selective amination.

Below is a generalized protocol based on similar reactions described for related fluoropyrimidines.[5]

Experimental Protocol: Generalized Synthesis

Objective: To synthesize 6-Fluoro-5-methylpyrimidin-4-amine from a di-halogenated precursor.

Materials:

-

4,6-Dichloro-5-methylpyrimidine (or similar precursor)

-

Potassium Fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6)

-

Ammonia source (e.g., aqueous ammonium hydroxide or ammonia in a solvent)

-

Solvent (e.g., DMSO, NMP)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Fluorination (if starting from a dichloro-precursor): In a sealed reaction vessel, combine 4,6-dichloro-5-methylpyrimidine, spray-dried potassium fluoride, and a phase-transfer catalyst in an anhydrous polar aprotic solvent like DMSO. Heat the mixture at an elevated temperature (e.g., 120-150°C) and monitor the reaction by GC-MS or TLC until the starting material is consumed. This should yield an intermediate, 4-chloro-6-fluoro-5-methylpyrimidine.

-

Purification of Intermediate: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude intermediate.

-

Amination: The crude 4-chloro-6-fluoro-5-methylpyrimidine is dissolved in a suitable solvent and treated with an excess of an ammonia source. The reaction is typically performed at elevated temperatures in a sealed vessel to maintain ammonia concentration.

-

Reaction Monitoring: The progress of the amination is monitored by TLC or LC-MS. The chlorine atom is significantly more susceptible to nucleophilic attack than the fluorine atom, ensuring regioselectivity.

-

Final Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, 6-Fluoro-5-methylpyrimidin-4-amine, is then purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Chemical Reactivity and Use as a Scaffold

The true value of 6-Fluoro-5-methylpyrimidin-4-amine lies in its utility as a chemical scaffold. The primary amino group can act as a nucleophile or as a handle for further functionalization, such as in amide bond formation or as a directing group in cross-coupling reactions. The pyrimidine ring itself, while electron-deficient, can be further substituted, and the existing substituents (fluoro and methyl) influence the regioselectivity of these subsequent reactions. This makes it an ideal starting point for building more complex molecules, a concept illustrated in the workflow below.

Caption: Synthetic workflow from precursor to final drug candidate.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] The specific substitution pattern of 6-Fluoro-5-methylpyrimidin-4-amine makes it particularly suitable for the development of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Kinase inhibitors often function by competing with ATP for binding in the enzyme's active site. The aminopyrimidine core is an excellent bioisostere for the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase domain. The fluorine and methyl groups can then be used to achieve selectivity and potency.

-

Hydrogen Bonding: The N1 and the exocyclic amino group of the pyrimidine ring mimic the hydrogen bond donor-acceptor pattern of adenine.

-

Selectivity: The 5-methyl group projects into a hydrophobic pocket, and its presence can be tailored to fit the specific topology of a target kinase, thereby enhancing selectivity over other kinases.

-

Metabolic Stability: The C-F bond is extremely strong, making the 6-position resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.

The role of this scaffold in kinase inhibition is conceptualized in the diagram below.

Caption: Conceptual binding of the scaffold in a kinase active site.

This strategic placement of functional groups makes 6-Fluoro-5-methylpyrimidin-4-amine a valuable starting point for generating libraries of potential kinase inhibitors for oncology, immunology, and other therapeutic areas.[5][6]

Safety, Handling, and Storage

As a laboratory chemical, 6-Fluoro-5-methylpyrimidin-4-amine must be handled with appropriate precautions. The following information is synthesized from safety data for the compound itself and closely related aminopyrimidines.[2][4][7][8]

Hazard Identification

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [2][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [8][9] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [8][9] |

| STOT - Single Exposure | H335: May cause respiratory irritation. | [8][9] |

Safe Handling Protocol

Objective: To ensure the safe handling and use of 6-Fluoro-5-methylpyrimidin-4-amine in a laboratory setting.

1. Engineering Controls:

- Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

- Ensure an eyewash station and safety shower are readily accessible.[8]

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Ascertain the resistance of the gloves with the supplier.[8]

- Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.

3. Handling Procedures:

- Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance).

- Avoid contact with skin, eyes, and clothing.[10]

- Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]

- Keep the container tightly closed when not in use.

4. First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]

- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Remove contaminated clothing.[4]

- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

5. Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

- Follow the specific recommendations to store at 2-8°C under an inert atmosphere and protected from light.[2]

Conclusion

6-Fluoro-5-methylpyrimidin-4-amine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure provides a robust and strategically functionalized scaffold ideal for constructing targeted therapeutics, most notably kinase inhibitors. The presence of the fluorine and methyl groups offers chemists precise control over steric and electronic properties, facilitating the design of potent, selective, and metabolically stable drug candidates. By understanding its properties, synthesis, and safe handling requirements, researchers can effectively leverage this valuable building block to advance the development of next-generation medicines.

References

- Vertex AI Search Result, "6-Fluoro-5-methylpyrimidin-4-amine",

- Vertex AI Search Result, "Custom Synthesis: Tailoring 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine for Your Projects",

- Fisher Scientific, "SAFETY D

- Jiang et al.

- Fisher Scientific, "SAFETY D

- CymitQuimica, "Safety D

- Jubilant Ingrevia, "Safety D

- PubChem, "6-Chloro-5-fluoropyrimidin-4-amine",

- Sharma, R., et al.

- BenchChem, "Application of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine in Medicinal Chemistry",

- CymitQuimica, "2-chloro-5-fluoro-N-methylpyrimidin-4-amine",

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hurawalhi.com [hurawalhi.com]

- 3. 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Fluoro-5-methylpyrimidin-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-5-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 4-position, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications, grounded in the established principles of heterocyclic and medicinal chemistry.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[1] The introduction of fluorine into organic molecules can profoundly alter their biological activity by modulating factors such as metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated pyrimidines have emerged as a privileged structural motif in medicinal chemistry, with prominent examples including the anticancer drug 5-fluorouracil. The strategic placement of a fluorine atom, as seen in 6-fluoro-5-methylpyrimidin-4-amine, can significantly influence the electronic properties of the pyrimidine ring, thereby affecting its reactivity and potential as a pharmacophore.

Physicochemical Properties of 6-Fluoro-5-methylpyrimidin-4-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The available data for 6-fluoro-5-methylpyrimidin-4-amine is summarized below.

| Property | Value | Source |

| CAS Number | 18260-69-0 | [2] |

| Molecular Formula | C₅H₆FN₃ | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 137-139°C or 232-233°C | [Note on discrepancy] |

| Boiling Point (Predicted) | 253.1 ± 35.0 °C | [2] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.77 ± 0.10 | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place |

Note on Melting Point Discrepancy: A significant discrepancy exists in the reported melting points for this compound. One source indicates a melting point of 137-139°C, while another reports 232-233°C.[2] This considerable difference could be due to various factors, including the presence of different crystalline polymorphs, impurities, or measurement conditions. Researchers are advised to verify the melting point of their synthesized or acquired material.

Safety Information: 6-Fluoro-5-methylpyrimidin-4-amine is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis can be conceptualized as follows:

-

Selective Amination: The synthesis would likely commence with 4,6-dichloro-5-methylpyrimidine. A selective nucleophilic aromatic substitution (SNAr) reaction with an ammonia source would be employed to introduce the amino group at the 4-position, yielding 4-amino-6-chloro-5-methylpyrimidine. The greater electrophilicity of the C4/C6 positions in the pyrimidine ring, due to the influence of the two ring nitrogens, facilitates this substitution.

-

Halogen Exchange (Halex) Reaction: The subsequent and crucial step is the conversion of the chloro group at the 6-position to a fluoro group. This is typically achieved through a halogen exchange reaction using a fluoride salt, such as potassium fluoride (KF). The efficiency of this reaction can often be enhanced by the use of a high-boiling point aprotic polar solvent and potentially a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt.[3]

Figure 1: Proposed two-step synthesis of 6-Fluoro-5-methylpyrimidin-4-amine.

General Reactivity Profile

The reactivity of 6-fluoro-5-methylpyrimidin-4-amine is dictated by the interplay of its functional groups:

-

The Amino Group: The exocyclic amino group at the 4-position can act as a nucleophile, allowing for further derivatization through reactions such as acylation, alkylation, or condensation with electrophiles. It also possesses the ability to form hydrogen bonds, which is a critical aspect of its potential interactions with biological targets.

-

The Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The presence of the electronegative fluorine atom at the 6-position further enhances this electron deficiency, making the ring susceptible to nucleophilic attack, although the fluorine itself is a poor leaving group in SNAr reactions compared to chlorine. The amino group, being electron-donating, will modulate the overall reactivity of the ring.

-

The Methyl Group: The methyl group at the 5-position can influence the steric environment around the adjacent functional groups and may also offer a site for metabolic oxidation in a biological system.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 6-fluoro-5-methylpyrimidin-4-amine are not extensively documented, its structural features suggest its utility as a valuable intermediate in the synthesis of potential therapeutic agents. The aminopyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in oncology.

The strategic introduction of a fluorine atom can offer several advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's solubility, membrane permeability, and binding to target proteins.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially leading to increased potency and selectivity.

Given these properties, 6-fluoro-5-methylpyrimidin-4-amine is a promising starting material for the synthesis of libraries of compounds to be screened for a variety of biological targets, including but not limited to:

-

Protein kinases

-

Dihydropyrimidine dehydrogenase (DPYD)[4]

-

Other enzymes and receptors where the aminopyrimidine scaffold has shown activity.

Experimental Protocols (General Procedures)

The following are generalized protocols for the proposed synthetic steps. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol for Selective Amination of 4,6-Dichloro-5-methylpyrimidine (Hypothetical)

-

To a solution of 4,6-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) in a pressure vessel, add a solution of ammonia in the same solvent (e.g., 7N ammonia in methanol, 2-5 eq).

-

Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford 4-amino-6-chloro-5-methylpyrimidine.

Protocol for Halogen Exchange Reaction (Hypothetical)

-

To a mixture of 4-amino-6-chloro-5-methylpyrimidine (1.0 eq) and spray-dried potassium fluoride (2-4 eq) in a high-boiling point aprotic polar solvent (e.g., DMSO or sulfolane), add a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (0.1 eq), if necessary.

-

Heat the reaction mixture to a temperature between 150-200 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to yield 6-fluoro-5-methylpyrimidin-4-amine.

Conclusion

6-Fluoro-5-methylpyrimidin-4-amine represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, largely influenced by the presence and position of the fluoro, methyl, and amino substituents, make it an attractive scaffold for medicinal chemists. While a definitive, optimized synthesis and comprehensive spectral and biological data are yet to be fully elucidated in the public domain, the foundational principles of pyrimidine chemistry provide a clear roadmap for its preparation and derivatization. Further investigation into this compound and its derivatives is warranted to unlock its full potential in the ongoing quest for new and improved medicines.

References

Sources

Spectroscopic Profile of 6-Fluoro-5-methylpyrimidin-4-amine: A Predictive Technical Guide

Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of 6-Fluoro-5-methylpyrimidin-4-amine. In the absence of publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established spectroscopic principles to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed, field-proven protocols for data acquisition are provided to facilitate the empirical validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

6-Fluoro-5-methylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a fluorine atom and a methyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This document serves as a proactive guide to the spectroscopic characterization of 6-Fluoro-5-methylpyrimidin-4-amine, offering a robust predictive framework to aid researchers in their synthetic and analytical endeavors.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following data is predicted based on established chemical shift theory and data from structurally related fluorinated and methylated pyrimidines.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton, the amine protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Singlet (or narrow doublet due to ⁴J H-F) | 1H | H2 (aromatic) | The proton at the C2 position is deshielded by the two adjacent electronegative nitrogen atoms in the pyrimidine ring. A small through-space coupling to the fluorine atom (⁴J H-F) might be observed. |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad due to quadrupole broadening and chemical exchange. The chemical shift can vary significantly with solvent and concentration. |

| ~2.2 - 2.4 | Doublet | 3H | -CH₃ | The methyl group protons will be split into a doublet by the adjacent fluorine atom (⁴J H-F coupling). |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 (d, ¹J C-F ≈ 230-250 Hz) | C6 | The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly downfield and exhibit a large one-bond coupling constant. |

| ~150 - 155 | C4 | The carbon bearing the amino group is expected in this region, influenced by the nitrogen's electronegativity. |

| ~145 - 150 | C2 | The C2 carbon is situated between two nitrogen atoms, leading to a downfield chemical shift. |

| ~110 - 115 (d, ²J C-F ≈ 15-25 Hz) | C5 | This carbon is coupled to the fluorine atom over two bonds, resulting in a smaller doublet. It is shielded relative to other ring carbons. |

| ~12 - 15 (d, ³J C-F ≈ 3-5 Hz) | -CH₃ | The methyl carbon is expected in the typical aliphatic region and will show a small three-bond coupling to the fluorine atom. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for a small organic molecule like 6-Fluoro-5-methylpyrimidin-4-amine.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for polar compounds containing N-H protons as it slows down the proton exchange, leading to sharper signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and accurate integration.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set appropriate parameters: spectral width covering the expected chemical shift range, acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

-

Typically, 16 to 64 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

A longer relaxation delay (5-10 seconds) may be required for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualization of NMR Workflow

Caption: A generalized workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 6-Fluoro-5-methylpyrimidin-4-amine will be characterized by absorptions corresponding to its amine, aromatic, and fluoro-methyl functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium to Weak | C-H Aromatic Stretch | Pyrimidine Ring |

| 3000 - 2850 | Medium to Weak | C-H Aliphatic Stretch | Methyl Group (-CH₃) |

| ~1650 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=N and C=C Ring Stretching | Pyrimidine Ring |

| 1250 - 1050 | Strong | C-F Stretch | Fluoro Group |

| ~800 | Strong | C-H Out-of-plane Bending | Aromatic Ring |

Rationale: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[1][2] The C=N and C=C stretching vibrations of the pyrimidine ring will likely result in a series of sharp bands in the 1600-1450 cm⁻¹ region.[3] The C-F stretch is typically a strong and prominent absorption in the fingerprint region.[4]

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum:

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization of IR Spectroscopy Workflow

Caption: A standard workflow for FT-IR analysis using an ATR accessory.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Formula: C₅H₅FN₃

-

Molecular Weight: 126.05 g/mol

-

Predicted Molecular Ion (M⁺•): A prominent peak is expected at m/z = 126. Given the odd number of nitrogen atoms (three), the molecular weight is an even number, consistent with the Nitrogen Rule.

Predicted Fragmentation Pattern

The fragmentation of pyrimidine derivatives is often initiated by the loss of small, stable neutral molecules from the ring or by cleavage adjacent to functional groups.[5][6][7]

| m/z | Predicted Fragment | Possible Origin |

| 126 | [C₅H₅FN₃]⁺• | Molecular Ion (M⁺•) |

| 99 | [C₄H₄FN]⁺• | Loss of HCN from the molecular ion |

| 82 | [C₄H₃F]⁺• | Loss of N₂ and HCN |

| 70 | [C₃H₂FN]⁺• | Further fragmentation of the pyrimidine ring |

Rationale: The pyrimidine ring can undergo retro-Diels-Alder-type fragmentation or successive loss of small molecules like HCN.[8] The presence of the amino group can also direct fragmentation through α-cleavage, though ring fragmentation is often dominant in aromatic systems.[9][10]

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile, thermally stable small molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

For a direct probe, a few micrograms of the sample are placed in a capillary tube.

-

-

Ionization:

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Mass Spectrometry Workflow

Caption: A schematic of the electron ionization mass spectrometry (EI-MS) process.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 6-Fluoro-5-methylpyrimidin-4-amine. By leveraging established spectroscopic principles and data from analogous compounds, a foundational dataset has been proposed to guide researchers in the structural confirmation of this molecule. The included experimental protocols offer standardized methodologies for acquiring high-quality data, enabling the validation and refinement of these predictions. This document aims to accelerate research and development involving this and other novel heterocyclic compounds by providing a robust analytical framework.

References

-

Bansal, R. K., & Sharma, D. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 3(4), 691-695. [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]

-

Sharma, S. N., et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530. [Link]

-

Raj, R. K., et al. (2014). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 3(1), 8128-8133. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? [Link]

-

Ali, T. E., et al. (2013). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 4(1), 38-46. [Link]

-

Yadav, P., et al. (2018). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development, 1(4), 1-8. [Link]

-

Krishnakumar, V., & John, X. (2010). Spectroscopic investigations of 2-aminopyridine. TSI Journals, 8(2), 1071-1076. [Link]

-

ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Butts, C. P., & Jones, C. D. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9896-9903. [Link]

-

Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 245-254. [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

I-Hsuan, C., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 140(36), 11454-11463. [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

LibreTexts. (2023). 2.9: Fragmentation of Specific Families of Organic Compounds. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. tsijournals.com [tsijournals.com]

- 3. asianpubs.org [asianpubs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. article.sapub.org [article.sapub.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Crystal Structure Analysis of 6-Fluoro-5-methylpyrimidin-4-amine

Abstract

This technical guide offers a comprehensive exploration of the crystal structure analysis of 6-Fluoro-5-methylpyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document details the essential methodologies for its crystallographic characterization, covering the entire workflow from synthesis and crystallization to data acquisition via single-crystal and powder X-ray diffraction, and subsequent structure solution and refinement. The guide also delves into the critical analysis of intermolecular interactions that define the crystal packing, providing insights into physicochemical properties vital for drug development. This resource is tailored for researchers, scientists, and professionals in the field of drug development who are engaged in the structural elucidation of pharmaceutical compounds.

Introduction: The Imperative of Crystal Structure in Pharmaceutical Sciences

In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance and stability. The specific arrangement of molecules within a crystal lattice, known as the crystal structure, dictates a wide range of physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. For a compound such as 6-Fluoro-5-methylpyrimidin-4-amine, a substituted pyrimidine that serves as a crucial building block in the synthesis of various therapeutic agents, a thorough understanding of its solid-state characteristics is not merely academic but a cornerstone of rational drug design.

This guide provides a detailed, experience-driven walkthrough of the multifaceted process of crystal structure determination, from obtaining high-quality single crystals to elucidating the three-dimensional atomic arrangement and the network of intermolecular forces that govern the crystal packing.

Foundational Characterization: Synthesis and Physicochemical Properties

6-Fluoro-5-methylpyrimidin-4-amine (C₅H₆FN₃) is a crystalline solid whose molecular architecture, featuring a pyrimidine ring adorned with fluoro, methyl, and amino substituents, predisposes it to participate in a variety of intermolecular interactions, most notably hydrogen bonding.

A typical synthetic route involves the reaction of a dichlorinated pyrimidine precursor with a fluoride source, followed by amination. For the purpose of crystallographic analysis, the crude product must be purified to a high degree, a task commonly achieved through recrystallization.[1][2] This process involves dissolving the compound in a hot solvent and allowing it to cool slowly, which promotes the growth of well-ordered crystals while leaving impurities behind in the solution.[3][4][5]

Table 1: Physicochemical Properties of 6-Fluoro-5-methylpyrimidin-4-amine

| Property | Value |

| Molecular Formula | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically in the range of 168-172 °C (subject to purity) |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and methanol |

The Crystallographic Journey: From Molecule to Final Structure

The elucidation of a crystal structure is a systematic process that demands meticulous attention to detail at every step. The subsequent sections outline the comprehensive experimental and computational workflow.

Figure 1: A schematic representation of the single-crystal X-ray crystallography workflow.

The Art of Crystallization

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. For 6-Fluoro-5-methylpyrimidin-4-amine, slow evaporation is a proven and effective crystallization technique.

Protocol: Crystallization via Slow Evaporation

-

Solvent Selection: A solvent in which the compound exhibits moderate solubility is ideal. For the title compound, ethanol, methanol, or acetonitrile are suitable candidates.

-

Solution Preparation: Create a nearly saturated solution of the purified compound in the chosen solvent at ambient temperature. Gentle heating can be employed to aid dissolution.

-

Filtration: To remove any particulate matter that might interfere with crystal growth, filter the solution through a 0.22 µm syringe filter into a clean vial.

-

Evaporation: Cover the vial with a perforated lid to allow for the gradual evaporation of the solvent over several days.

-

Crystal Harvesting: Once well-defined crystals of appropriate dimensions (typically 0.1-0.3 mm) have formed, they can be carefully extracted from the mother liquor.[6]

Causality: The slow evaporation rate is paramount as it allows for the orderly assembly of molecules into a stable crystal lattice, thereby minimizing defects.

Probing the Structure: X-ray Diffraction

A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the crystal's electron density produces a unique diffraction pattern that is captured by a detector.[7][8][9]

Table 2: Representative Crystallographic Data and Refinement Parameters

| Parameter | Illustrative Value | Significance |

| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space group | P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit cell dimensions (a, b, c; Å) | e.g., 10.2, 5.7, 11.5 | The dimensions of the repeating unit of the crystal. |

| Unit cell angles (α, β, γ; °) | e.g., 90, 110, 90 | The angles between the unit cell axes. |

| Volume (ų) | e.g., 620 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature (K) | 100 | Low temperature minimizes atomic thermal motion. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used. |

| Final R indices [I>2σ(I)] | R₁ = 0.04, wR₂ = 0.10 | Measures of the agreement between the model and the data. |

| Goodness-of-fit on F² | 1.05 | A value near 1 indicates a good refinement. |

Note: The values in this table are for illustrative purposes and would be determined experimentally.

PXRD is a complementary technique used to analyze the bulk crystalline material.[10][11] It is particularly valuable for identifying the crystalline phase, assessing sample purity, and detecting polymorphism.[12][13] The sample is ground into a fine powder, and the diffraction pattern is collected over a range of angles.

From Data to Structure: Solution and Refinement

The collected diffraction data is processed to determine and refine the crystal structure.

Workflow: Structure Elucidation

-

Data Reduction: The raw diffraction data is integrated and corrected for experimental factors.

-

Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods.

-

Structure Refinement: The atomic positions and other parameters are adjusted through a least-squares process to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final structure is rigorously checked for geometric and chemical consistency.

Trustworthiness: The quality of the final structure is assessed using statistical indicators like R-factors and the goodness-of-fit, ensuring the reliability of the determined structure.

Structural Insights and Physicochemical Correlation

The solved crystal structure of 6-Fluoro-5-methylpyrimidin-4-amine provides a wealth of information.

Conformational Analysis

The pyrimidine ring is expected to be largely planar, with the substituents adopting specific orientations. These conformational details are crucial for understanding the molecule's potential interactions with biological targets.

The Architecture of the Crystal: Intermolecular Interactions

The packing of molecules in the crystal is primarily dictated by hydrogen bonding. The amino group serves as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the fluorine atom can act as acceptors. A common interaction in related structures is the formation of N—H···N hydrogen bonds, which can link molecules into chains or dimers.[14]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 4. Home Page [chem.ualberta.ca]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. fiveable.me [fiveable.me]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. youtube.com [youtube.com]

- 10. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 11. The Power of X-Ray Powder Diffraction for Pharmaceutical Analyses [pharmaceuticalonline.com]

- 12. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Fluorinated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrimidine scaffold has given rise to a class of compounds with profound and diverse biological activities, fundamentally shaping the landscape of modern chemotherapy. This in-depth technical guide provides a comprehensive exploration of the biological activity of fluorinated pyrimidines, designed for researchers, scientists, and drug development professionals. We will dissect the intricate mechanisms of action of cornerstone drugs such as 5-Fluorouracil (5-FU) and its prodrugs, as well as newer generation agents like Gemcitabine and TAS-102. This guide moves beyond a mere recitation of facts to explain the causality behind their cytotoxic effects, from metabolic activation pathways to the molecular choreography of target inhibition and DNA/RNA incorporation. Detailed experimental protocols for assessing biological activity are provided, complete with the scientific rationale underpinning each step. Through illustrative diagrams and structured data tables, this guide aims to be an essential resource for understanding and advancing the therapeutic potential of fluorinated pyrimidines.

The Fluorine Advantage in Pyrimidine Scaffolds

The introduction of fluorine, the most electronegative element, into organic molecules imparts unique properties that are highly advantageous for drug design. When incorporated into the pyrimidine ring, fluorine's small size and high electronegativity can significantly alter the molecule's electronic properties, pKa, metabolic stability, and binding interactions with target enzymes.[1] This "fluorine advantage" is a cornerstone of the success of fluorinated pyrimidines in oncology.[2][3]

The initial impetus for developing fluorinated pyrimidines stemmed from the observation that certain cancer cells exhibit a heightened uptake and utilization of uracil compared to normal tissues.[3][4] This discovery paved the way for the "lethal synthesis" approach, where a relatively non-toxic fluorinated pyrimidine is metabolized within the cell into a highly cytotoxic compound that disrupts essential cellular processes.[2][3]

Mechanisms of Action: A Tale of Two Pathways

The biological activity of most fluorinated pyrimidines converges on two primary cytotoxic mechanisms: the inhibition of thymidylate synthase (TS) and the fraudulent incorporation into DNA and RNA.[4][5]

The Central Role of Thymidylate Synthase Inhibition

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] The inhibition of TS leads to a depletion of the dTMP pool, resulting in what is known as "thymineless death," particularly in rapidly proliferating cancer cells.[3][5]

Disruption of Nucleic Acid Integrity

The second major mechanism involves the conversion of fluorinated pyrimidines into their triphosphate forms, which are then recognized by polymerases and incorporated into growing DNA and RNA chains.[6] This incorporation disrupts the normal structure and function of these nucleic acids, leading to errors in transcription, translation, and replication, ultimately culminating in apoptosis.[7]

Key Fluorinated Pyrimidines in Clinical Use

5-Fluorouracil (5-FU): The Archetype

For over six decades, 5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, particularly colorectal, breast, and head and neck cancers.[4] Its enduring clinical relevance is a testament to its potent, multi-faceted mechanism of action.

Metabolic Activation: 5-FU is a prodrug that must be anabolized to its active metabolites.[4][7] This occurs through several enzymatic pathways, leading to the formation of three key cytotoxic molecules:

-

Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.[4][6]

-

Fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its processing and function.[4][5]

-

Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage.[4]

Mechanism of TS Inhibition by FdUMP: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the enzyme's active site and halting dTMP synthesis.[4][7]

Capecitabine: Oral Prodrug of 5-FU

Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[8][9] A key advantage of capecitabine is its tumor-selective activation. The final conversion step to 5-FU is catalyzed by thymidine phosphorylase, an enzyme that is often overexpressed in tumor tissues compared to normal tissues.[8][10] This targeted activation is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its anti-cancer activity while minimizing systemic toxicity.[8] Capecitabine is widely used in the treatment of colorectal, breast, and gastric cancers.[11]

Tegafur-Uracil: Modulating 5-FU Metabolism

Tegafur is another prodrug of 5-FU. It is often co-administered with uracil in a 1:4 molar ratio.[12][13] The rationale for this combination lies in the modulation of 5-FU catabolism. Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the breakdown of 5-FU.[13] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to sustained therapeutic concentrations and enhanced anti-tumor activity.[12][13]

Gemcitabine: The Difluoro Nucleoside Analog

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that is structurally similar to deoxycytidine.[14] It is widely used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[14][15]

Metabolic Activation and Mechanism of Action: Gemcitabine requires intracellular phosphorylation by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[14][16] These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Incorporation into DNA: dFdCTP is incorporated into the growing DNA strand, leading to "masked chain termination." After the incorporation of gemcitabine, one additional nucleotide is added before DNA synthesis is halted, which prevents the DNA repair machinery from excising the fraudulent base.[15]

-

Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[14][15] This inhibition further depletes the pool of deoxynucleotides, potentiating the cytotoxic effects of gemcitabine.

TAS-102 (Trifluridine/Tipiracil): A Newer Generation Agent

TAS-102 is an oral combination agent consisting of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[17][18] It has shown efficacy in patients with metastatic colorectal cancer that is refractory to standard therapies.[17]

Distinct Mechanism of Action: While both FTD and 5-FU can inhibit thymidylate synthase, the primary mechanism of action for orally administered TAS-102 is the incorporation of FTD into DNA.[17][19] This incorporation leads to DNA dysfunction and strand breaks.[17][19] Tipiracil prevents the degradation of trifluridine by thymidine phosphorylase, thereby increasing its bioavailability.[18][20] An important distinction from 5-FU is that while 5-FU can also be incorporated into DNA, it is often rapidly excised by uracil-DNA glycosylases, limiting its DNA-damaging effects.[17]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of fluorinated pyrimidines involves a series of in vitro and in vivo assays. The following protocols are foundational for characterizing the efficacy and mechanism of action of these compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Thymidylate Synthase Inhibition Assay

Principle: This assay measures the activity of thymidylate synthase by quantifying the conversion of deoxyuridine monophosphate (dUMP) to dTMP. A common method is the tritium release assay.[21]

Step-by-Step Methodology:

-

Cell Preparation: Culture cells to the desired confluency and harvest them.

-

Substrate Incubation: Incubate the cells with a radiolabeled substrate precursor, such as [5-³H]deoxyuridine, which is intracellularly converted to [5-³H]dUMP.[21]

-

Tritium Release: During the conversion of [5-³H]dUMP to dTMP by thymidylate synthase, the tritium atom at the C-5 position is released into the aqueous environment.[21]

-

Separation and Quantification: Separate the tritiated water from the radiolabeled substrate and other cellular components. Quantify the amount of released tritium using a scintillation counter.[21]

-

Inhibitor Assessment: To assess the inhibitory potential of a fluorinated pyrimidine, pre-incubate the cells with the compound before adding the radiolabeled substrate. A reduction in tritium release indicates inhibition of thymidylate synthase.

DNA Fragmentation Assay for Apoptosis

Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs.[22][23] This fragmentation can be visualized as a characteristic "ladder" on an agarose gel.[22]

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the fluorinated pyrimidine for a time course determined by cytotoxicity assays.

-

Cell Lysis and DNA Extraction: Harvest the cells and lyse them using a lysis buffer (e.g., containing Triton X-100 or SDS).[24] Extract the DNA using phenol-chloroform extraction and precipitate it with ethanol.[24]

-

Agarose Gel Electrophoresis: Resuspend the DNA pellet and run the samples on a 1.5-2% agarose gel.[23]

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light. The appearance of a DNA ladder in the treated samples is indicative of apoptosis.

In Vivo Efficacy: Human Tumor Xenograft Models

Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[25][26][27] These models allow for the evaluation of a compound's anti-tumor efficacy and toxicity in a living organism.[25]

Step-by-Step Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[25]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the fluorinated pyrimidine to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

-

Monitoring: Regularly measure tumor volume and mouse body weight.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Selected Fluorinated Pyrimidines

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-Fluorouracil | HT-29 (Colon) | 5.8 |

| 5-Fluorouracil | MCF-7 (Breast) | 3.2 |

| Gemcitabine | Panc-1 (Pancreatic) | 0.04 |

| Gemcitabine | A549 (Lung) | 0.01 |

Note: IC50 values are illustrative and can vary depending on the cell line and experimental conditions.

Table 2: In Vivo Efficacy of a Hypothetical Fluorinated Pyrimidine in a Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| Compound X (10 mg/kg) | 600 ± 150 | 60 |

Conclusion and Future Directions

Fluorinated pyrimidines represent a remarkable success story in rational drug design, with a profound and lasting impact on cancer therapy. Their mechanisms of action, centered on the disruption of fundamental cellular processes, have been extensively studied, yet new insights continue to emerge.[3][28] The development of prodrugs and combination therapies has further refined their therapeutic index.

Future research in this field will likely focus on several key areas:

-

Overcoming Resistance: Understanding and circumventing the mechanisms of resistance to fluorinated pyrimidines is a critical challenge.

-

Personalized Medicine: Identifying predictive biomarkers to select patients who are most likely to respond to a particular fluorinated pyrimidine is a major goal.[28][29]

-

Novel Drug Delivery Systems: Developing targeted delivery systems to further enhance tumor selectivity and reduce off-target toxicities.

-

New Chemical Entities: The synthesis and evaluation of novel fluorinated pyrimidine derivatives with improved efficacy and safety profiles remains an active area of research.[1][30]

This guide has provided a comprehensive overview of the biological activity of fluorinated pyrimidines, from their molecular mechanisms to practical experimental evaluation. By understanding the principles and protocols outlined herein, researchers and drug development professionals can more effectively contribute to the advancement of this vital class of therapeutic agents.

References

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. Retrieved from [Link]

-

Fluorouracil. (n.d.). Wikipedia. Retrieved from [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 13(8), 1551-1569. Retrieved from [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2025). OncoDaily. Retrieved from [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry, 16, 523-529. Retrieved from [Link]

-

DNA Fragmentation Assays for Apoptosis Protocol. (n.d.). Scribd. Retrieved from [Link]

-

G. G., D. D., L. L., & A. A. (2010). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Taylor & Francis Online, 38(1), 1-28. Retrieved from [Link]

-

Lenz, H. J., Stintzing, S., & Loupakis, F. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews, 41(9), 777-783. Retrieved from [Link]

-

Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. (n.d.). MassiveBio. Retrieved from [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Retrieved from [Link]

-

Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer and Metastasis Reviews, 2(1), 1-12. Retrieved from [Link]

-

Trifluridine-tipiracil. (2020). BC Cancer. Retrieved from [Link]

-

Gmeiner, W. H. (2015). TAS-102: a novel antimetabolite for the 21st century. Future Oncology, 11(20), 2717-2720. Retrieved from [Link]

-

Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved from [Link]

-

Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. Retrieved from [Link]

-

Mechanism of action of TAS-102. (n.d.). ResearchGate. Retrieved from [Link]

-

Scientific Basis for the Combination of Tegafur With Uracil. (1997). CancerNetwork. Retrieved from [Link]

-

Tegafur-Uracil. (n.d.). PubChem. Retrieved from [Link]

-

Lenz, H. J., Stintzing, S., & Loupakis, F. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews, 41(9), 777-783. Retrieved from [Link]

-

Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]